molecular formula C17H24N2O B11042757 N-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)acrylamide

N-((1-(2-Methylbenzyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B11042757
M. Wt: 272.4 g/mol
InChI Key: MGFYEJIEGAMEJO-UHFFFAOYSA-N
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Description

N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methylphenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 2-Methylphenyl Group:

    Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the substituted piperidine with acryloyl chloride or a similar reagent to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE: shares structural similarities with other piperidine derivatives such as:

Uniqueness

The uniqueness of N-({1-[(2-METHYLPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)PROP-2-ENAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide

InChI

InChI=1S/C17H24N2O/c1-3-17(20)18-12-15-8-10-19(11-9-15)13-16-7-5-4-6-14(16)2/h3-7,15H,1,8-13H2,2H3,(H,18,20)

InChI Key

MGFYEJIEGAMEJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C=C

Origin of Product

United States

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